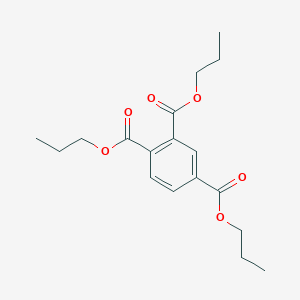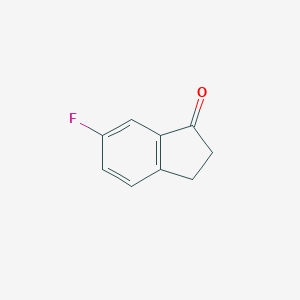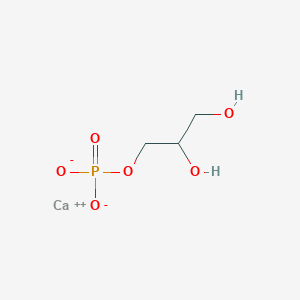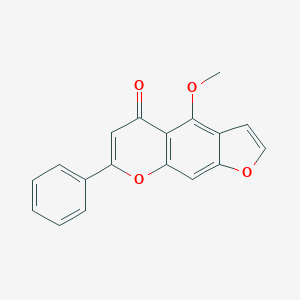
Pinnatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinnatin is a natural compound that is found in the leaves of the plant Dioscorea nipponica. It has been extensively studied for its potential health benefits, particularly in the areas of cancer research and drug development. In
Scientific Research Applications
Chemical Structure and Properties
- Pinnatin's Chemical Composition : Pinnatin, known as 4‐Methoxy‐7‐phenyl‐6,7‐dihydrofuro[3,2‐g]chromen‐5‐one, is a furanoflavone isolated from Derris indica. It has a nearly planar furanoflavone nucleus, with the phenyl ring axially attached and a slightly deviated methoxy group. It forms molecular ribbons through C—H O interactions (Chantrapromma, Fun, Koysomboon, & Chantrapromma, 2006).
Pharmacological Properties
- Antinociceptive, Anti-inflammatory, and Antidiabetic Effects : Bryophyllum pinnatum, containing pinnatin, demonstrates significant antinociceptive effects in mice and exhibits anti-inflammatory and hypoglycaemic properties in rats, suggesting its potential in pain management and diabetic treatment (Ojewole, 2005).
- Cytotoxic Effects on Cancer Cells : Pinnatin shows strong cytotoxicity against cholangiocarcinoma and human hepatoma cell lines, indicating its potential in cancer therapy (Saraphon, Boonloh, Kukongviriyapan, & Yenjai, 2017).
Toxicological Studies
- Pinnatoxins and Neurotoxicity : Synthetic pinnatoxin A, related to pinnatin, is a potent inhibitor of nicotinic acetylcholine receptors, particularly affecting the human neuronal α7 subtype. This provides insights into its neurotoxicity and potential for developing tests to detect these toxins in marine environments (Aráoz et al., 2011).
Biological Activities and Applications
- Role in Traditional Medicine : Bryophyllum pinnatum, which contains pinnatin, is used in traditional medicine for treating various ailments due to its broad spectrum of biological activities, such as antioxidant, antimicrobial, anti-inflammatory, and anti-diabetic activities (Fürer et al., 2013).
- Cytotoxicity and Antimitotic Properties : Silver nanoparticles synthesized using B. pinnatum leaf extract demonstrated cytotoxicity against melanoma and squamous cell carcinoma cell lines, along with antimitotic potential, suggesting its utility in cancer treatment and other biomedical applications (Chandraker et al., 2021).
properties
CAS RN |
1232-43-5 |
|---|---|
Product Name |
Pinnatin |
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-methoxy-7-phenylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C18H12O4/c1-20-18-12-7-8-21-15(12)10-16-17(18)13(19)9-14(22-16)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
QNWOJWLIFBMWKQ-UHFFFAOYSA-N |
SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



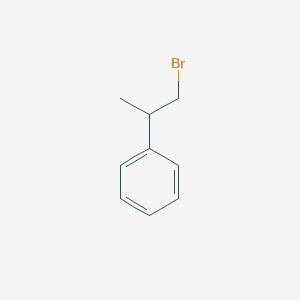
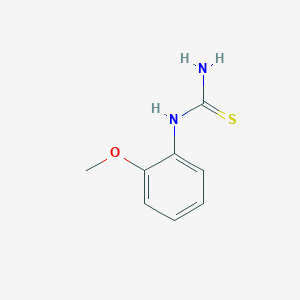
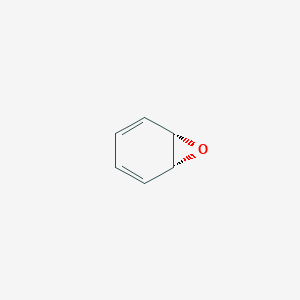


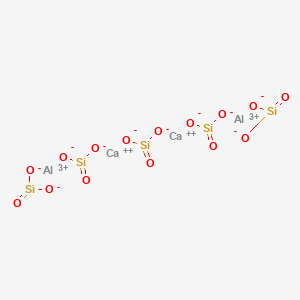
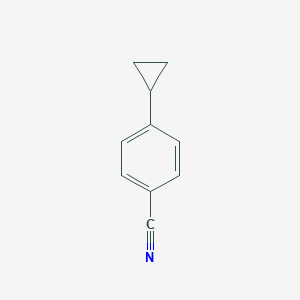
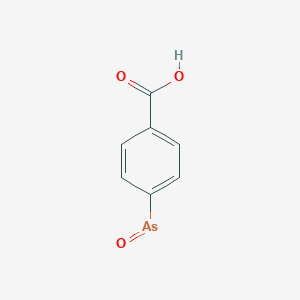

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)

